molecular formula C19H22BrNO2 B5414037 3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide

3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide

Cat. No.: B5414037
M. Wt: 376.3 g/mol
InChI Key: QZELWQXXIXSDCQ-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is a chemical compound with the molecular formula C19H22BrNO2 and a molecular weight of 376.29 g/mol It is characterized by the presence of a bromine atom, a tert-butyl group, and a phenoxyethyl moiety attached to a benzamide core

Properties

IUPAC Name

3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-19(2,3)15-7-9-17(10-8-15)23-12-11-21-18(22)14-5-4-6-16(20)13-14/h4-10,13H,11-12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZELWQXXIXSDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide typically involves a multi-step processThe reaction conditions often involve the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amides, while oxidation reactions may produce brominated phenoxyethyl derivatives .

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atom and phenoxyethyl group can participate in binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-N-[2-(4-tert-butylphenoxy)ethyl]benzamide is unique due to the combination of its bromine atom, tert-butyl group, and phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

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